molecular formula C10H4Cl2N2S B12520654 4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine

4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B12520654
M. Wt: 255.12 g/mol
InChI Key: FKTNGAOYFXVWDJ-UHFFFAOYSA-N
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Description

4,7-Dichloro1benzothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C10H4Cl2N2S and a molecular weight of 255.12 g/mol This compound is characterized by its unique structure, which includes a benzothieno ring fused to a pyrimidine ring, with chlorine atoms at the 4 and 7 positions

Preparation Methods

The synthesis of 4,7-Dichloro1benzothieno[3,2-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-aminothiophenol and 2,4-dichloropyrimidine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,7-Dichloro1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific nucleophiles and reaction conditions used.

Mechanism of Action

The mechanism of action of 4,7-Dichloro1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

4,7-Dichloro1benzothieno[3,2-d]pyrimidine can be compared to other similar compounds, such as:

The uniqueness of 4,7-Dichloro1benzothieno[3,2-d]pyrimidine lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H4Cl2N2S

Molecular Weight

255.12 g/mol

IUPAC Name

4,7-dichloro-[1]benzothiolo[3,2-d]pyrimidine

InChI

InChI=1S/C10H4Cl2N2S/c11-5-1-2-6-7(3-5)15-9-8(6)13-4-14-10(9)12/h1-4H

InChI Key

FKTNGAOYFXVWDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC3=C2N=CN=C3Cl

Origin of Product

United States

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